Product packaging for Imidazo[1,2-a]pyrazin-5(1H)-one(Cat. No.:CAS No. 270902-47-1)

Imidazo[1,2-a]pyrazin-5(1H)-one

Cat. No.: B13107091
CAS No.: 270902-47-1
M. Wt: 135.12 g/mol
InChI Key: LAGYIXPPOMHHAO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-5(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the imidazo[1,2-a]pyrazine structure have been extensively investigated for their potential in oncology research. They function as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation; one derivative demonstrated an IC50 of 0.16 µM, with cytotoxic effects correlated to this activity in breast cancer, colorectal cancer, and leukaemia cell lines . The scaffold's planar shape and hydrogen bond acceptor properties (N1 and N7) make it a versatile skeleton for designing inhibitors with variable substitutions, often optimized at the 2, 3, and 6 positions . Beyond oncology, this chemotype shows promise in antiviral research, exhibiting affinity to protease enzymes and activity against human coronavirus 229E, indicating potential as a starting point for developing broad-spectrum antiviral agents . Researchers also value this core structure for developing central nervous system (CNS) agents, as it has been optimized into selective negative modulators of AMPA receptors associated with the regulatory protein γ-8, which are potential targets for treating epilepsy . The typical synthetic route for accessing these derivatives involves a one-pot multicomponent Groebke–Blackburn–Bienaymé reaction, facilitating rapid library generation for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B13107091 Imidazo[1,2-a]pyrazin-5(1H)-one CAS No. 270902-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

270902-47-1

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1H-imidazo[1,2-a]pyrazin-5-one

InChI

InChI=1S/C6H5N3O/c10-6-4-7-3-5-8-1-2-9(5)6/h1-4,8H

InChI Key

LAGYIXPPOMHHAO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=CC2=O)N1

Origin of Product

United States

Significance of Imidazo 1,2 a Pyrazin 5 1h One Scaffold in Medicinal Chemistry and Materials Science

The structural framework of imidazo[1,2-a]pyrazine (B1224502) is considered a "privileged" scaffold in drug discovery, meaning it can bind to a variety of biological targets with high affinity. nih.gov This versatility has led to the development of numerous derivatives with a wide spectrum of pharmacological activities.

In the realm of medicinal chemistry , the imidazo[1,2-a]pyrazine core is a cornerstone in the design of novel therapeutic agents. rsc.org Derivatives have shown promise as:

Anticancer Agents: These compounds have been investigated for their ability to inhibit various kinases, including p13K, aurora kinase, and tyrosine kinase EphB4, which are often dysregulated in cancer. nih.govtsijournals.com Some derivatives have demonstrated significant anticancer activity against various cell lines. nih.govrsc.org

Antiviral and Antibacterial Agents: Research has highlighted the potential of imidazo[1,2-a]pyridine (B132010) derivatives, a closely related class, against viruses like human cytomegalovirus and varicella-zoster virus. nih.gov The broader imidazo[1,2-a]pyrazine class has also shown antibacterial properties. tsijournals.com

Anti-inflammatory Agents: The scaffold has been explored for its anti-inflammatory effects. tsijournals.com

Enzyme Inhibitors: Recently, derivatives of imidazo[1,2-a]pyrazine have been identified as potent and selective inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, suggesting their potential in cancer immunotherapy. nih.gov

Central Nervous System (CNS) Modulators: The scaffold has been utilized to develop negative modulators of AMPA receptors associated with TARP γ-8, which could have applications in neurological disorders. nih.gov

In materials science , the unique photophysical properties of the imidazo[1,2-a]pyrazine core are of particular interest. The inherent luminescence of certain derivatives, such as those related to coelenterazine (B1669285), a compound with an imidazo[1,2-a]pyrazin-3(7H)-one structure, forms the basis of their application in bioluminescence and chemiluminescence. nih.gov This has led to their use in:

Bioassays: The light-emitting properties of these compounds are harnessed for sensitive detection in various biological assays. nih.gov

Organic Light-Emitting Diodes (OLEDs): The development of fluorophores based on the imidazo[1,2-a]pyridine core, a related structure, with emissions in the deep-blue region, highlights the potential for this class of compounds in display technology. nih.gov

The following table provides a summary of the diverse applications of the imidazo[1,2-a]pyrazine scaffold:

Table 1: Applications of the Imidazo[1,2-a]pyrazine Scaffold
Field Application Key Findings
Medicinal Chemistry Anticancer Inhibition of various kinases (p13K, aurora kinase, EphB4). nih.govtsijournals.com
Antiviral Activity against human cytomegalovirus and varicella-zoster virus (in related pyridines). nih.gov
Antibacterial Demonstrated antibacterial properties. tsijournals.com
Anti-inflammatory Explored for anti-inflammatory effects. tsijournals.com
Enzyme Inhibition Potent and selective inhibition of ENPP1 for potential cancer immunotherapy. nih.gov
CNS Modulation Development of AMPA receptor negative modulators. nih.gov
Materials Science Bioassays Utilization of bioluminescent and chemiluminescent properties. nih.gov
OLEDs Potential as deep-blue emitters in display technology (in related pyridines). nih.gov

Historical Context and Evolution of Research on Imidazo 1,2 a Pyrazin 5 1h One and Its Derivatives

Classical Multi-Step Synthetic Approaches to the Imidazo[1,2-a]pyrazin-5(1H)-one Core

Traditional methods for constructing the imidazo[1,2-a]pyrazine skeleton often involve sequential reactions, building the fused ring system in a stepwise manner. A common and foundational approach involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound. researchgate.netresearchgate.net This reaction, a variation of the well-known Tschitschibabin reaction for imidazo[1,2-a]pyridines, typically proceeds by initial N-alkylation of the amino group of the pyrazine (B50134) ring by the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring.

Another classical strategy involves the synthesis of 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids. This is achieved by reacting a 2-aminopyrazine (B29847) with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ethyl carboxylate to the corresponding carboxylic acid. researchgate.net The versatility of these classical methods lies in the ability to introduce a variety of substituents onto the pyrazine and imidazole rings by choosing appropriately substituted starting materials. For instance, derivatives of imidazo[1,2-a]pyrazines can be synthesized from 2-aminopyrazines and acetophenones, which are then further modified. nih.gov

Contemporary One-Pot and Multi-Component Reactions for this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient and atom-economical synthetic methods. One-pot and multi-component reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules like this compound and its derivatives from simple and readily available starting materials. researchgate.netrsc.org

Ugi-Type Multi-Component Reactions (MCRs) for this compound Derivatives

The Ugi reaction, a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been adapted for the synthesis of various heterocyclic systems. thieme-connect.deacs.org While direct synthesis of the this compound core via a standard Ugi reaction is not commonly reported, Ugi-type reactions, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, are instrumental in creating substituted imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine scaffolds. mdpi.comnih.gov This reaction typically involves an aldehyde, an aminoazine (like 2-aminopyrazine), and an isocyanide. mdpi.com The resulting imidazo[1,2-a]pyrazine derivatives can then be further functionalized. For example, a tandem approach combining a GBB reaction to form an imidazo[1,2-a]pyridine-containing acid followed by a subsequent Ugi reaction has been used to create complex peptidomimetics. nih.gov

A notable one-pot, five-component reaction has been developed for the synthesis of tetrazole-benzofuran hybrids, which utilizes a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization, showcasing the power of MCRs in generating molecular diversity. rsc.org

Cycloaddition Reactions in this compound Formation

Cycloaddition reactions offer another efficient pathway to the imidazo[1,2-a]pyrazine core. A prominent example is the [4+1] cycloaddition of an in-situ generated product from the reaction between an aryl aldehyde and 2-aminopyrazine with an isocyanide. rsc.orgrsc.orgresearchgate.netnih.gov This reaction is often catalyzed by Lewis acids like iodine. rsc.orgrsc.orgresearchgate.netnih.gov The proposed mechanism involves the formation of an iminium ion intermediate from the aldehyde and aminopyrazine, which then undergoes nucleophilic attack by the isocyanide, followed by intramolecular cyclization to yield the imidazo[1,2-a]pyrazine derivative. rsc.orgnih.gov This method is advantageous due to its mild reaction conditions and the ability to generate a library of derivatives by varying the aldehyde and isocyanide components. rsc.orgresearchgate.netnih.gov

While conventional inverse electron demand Diels-Alder reactions of 1,2,4,5-tetrazines typically proceed via a [4+2] cycloaddition across the C3 and C6 positions, an unprecedented [4+2] cycloaddition across the N1 and N4 nitrogens has been observed with enamines in the presence of hexafluoroisopropanol (HFIP), leading to 1,2,4-triazines. nih.gov This highlights the potential for novel cycloaddition strategies in heterocycle synthesis.

Reactions Involving α-Aminopyrazines and α-Halocarbonyl Compounds

As mentioned in the classical approaches, the reaction between α-aminopyrazines and α-halocarbonyl compounds is a fundamental method for forming the imidazo[1,2-a]pyrazine ring system. researchgate.netresearchgate.net This reaction has been refined and is often a key step in more complex synthetic sequences. For example, novel imidazo[1,2-a]pyrazine-based inhibitors have been designed and synthesized by condensing α-aminopyrazines with α-halocarbonyl compounds, followed by electrophilic substitutions. researchgate.net This approach allows for the systematic modification of the core structure to explore structure-activity relationships. tsijournals.comnih.gov The reaction is also applicable to the synthesis of related fused imidazole systems, such as imidazo[2,1-a]phthalazines from 1-aminophthalazines and α-halocarbonyl compounds. nih.gov

Starting Material 1Starting Material 2ProductReference
α-Aminopyrazineα-Halocarbonyl compoundImidazo[1,2-a]pyrazine researchgate.netresearchgate.net
2-AminopyrazineEthyl 2-chloroacetoacetate2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid ethyl ester researchgate.net
2-AminopyrazineAryl aldehyde, IsocyanideImidazo[1,2-a]pyrazine derivative rsc.orgrsc.orgresearchgate.netnih.gov
1-Aminophthalazineα-Halocarbonyl compoundImidazo[2,1-a]phthalazine nih.gov

Transition Metal-Catalyzed Syntheses of this compound Derivatives

Transition metal catalysis has revolutionized organic synthesis, and the construction of the imidazo[1,2-a]pyrazine scaffold is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance. rsc.orgresearchgate.net

Copper-Catalyzed Oxidative Coupling Strategies

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of imidazo[1,2-a] fused heterocycles. organic-chemistry.orgorganic-chemistry.org One notable strategy is the copper(I)-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org This approach is attractive due to its use of an inexpensive and environmentally benign oxidant. The proposed mechanism involves a Michael addition, followed by copper-catalyzed oxidative cyclization. While this specific example leads to imidazo[1,2-a]pyridines, the underlying principles can be extended to the synthesis of imidazo[1,2-a]pyrazines.

A copper-catalyzed oxidative cyclization of haloalkynes has also been developed for the synthesis of 2-halo-substituted imidazo[1,2-b]pyridazines, demonstrating the utility of copper catalysis in forming related fused imidazole systems. researchgate.net Furthermore, a one-pot, five-component reaction for synthesizing tetrazole-benzofuran hybrids employs a Pd/Cu catalyzed intramolecular cyclization, underscoring the importance of copper in multicomponent reaction cascades. rsc.org

CatalystReactant 1Reactant 2ProductReference
Copper(I) bromideAminopyridineNitroolefinImidazo[1,2-a]pyridine organic-chemistry.org
Copper(II) trifluoromethanesulfonateHaloalkyne2-Halo-substituted imidazo[1,2-b]pyridazine researchgate.net
Pd/CuUgi-azide productTetrazole-benzofuran hybrid rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura) for Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of complex organic molecules, and their application to the imidazo[1,2-a]pyrazine core has enabled the creation of diverse derivatives. The Suzuki-Miyaura coupling, in particular, stands out as a powerful method for introducing aryl and heteroaryl moieties onto the heterocyclic scaffold.

This reaction typically involves the coupling of a halogenated imidazo[1,2-a]pyrazine with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. One common strategy involves the initial bromination of the imidazo[1,2-a]pyrazine ring, followed by the Suzuki-Miyaura cross-coupling to introduce the desired aryl group. nih.gov

A more advanced and efficient approach involves a "one-pot" sequential functionalization. For instance, researchers have successfully performed a selective palladium-catalyzed Suzuki-Miyaura cross-coupling at the C6 position of a dihalogenated imidazo[1,2-a]pyrazine, followed by a direct C-H arylation at the C3 position, all within a single reaction vessel. nih.gov This method streamlines the synthesis of 3,6-disubstituted imidazo[1,2-a]pyrazines, a class of compounds with significant biological interest. nih.gov The procedure has proven effective for direct arylation, vinylation, and benzylation and is compatible with other functional groups, such as a methyl thioether at the C8 position, which can be subsequently used in another cross-coupling reaction to yield 3,6,8-trisubstituted products. nih.gov

The choice of catalyst can be critical. Studies on the related imidazo[1,2-a]pyridine system have shown that phosphine-free palladium complexes, such as (SIPr)Pd(allyl)Cl, can effectively catalyze both direct arylation and Suzuki-Miyaura couplings under microwave irradiation, leading to good or excellent yields in short reaction times. medjchem.comresearchgate.net These methods provide rapid access to a wide range of substituted imidazo-fused heterocycles. medjchem.com

Table 1: Examples of Palladium-Catalyzed Arylation of Imidazo[1,2-a]pyrazine Derivatives This table is interactive. You can sort and filter the data.

Starting Material Coupling Partner Catalyst/Conditions Product Yield (%) Reference
6-Bromo-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine 4-Methoxyphenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 100 °C 6-(4-Methoxyphenyl)-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine 90 nih.gov
6-(4-Methoxyphenyl)-3-iodo-8-(methylthio)imidazo[1,2-a]pyrazine Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 25 °C 6-(4-Methoxyphenyl)-3-(phenylethynyl)-8-(methylthio)imidazo[1,2-a]pyrazine 85 nih.gov
3-Bromo-5-chloroimidazo[1,2-a]pyrazine (4-Ethylphenyl)boronic acid Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C 5-Chloro-3-(4-ethylphenyl)imidazo[1,2-a]pyrazine - lookchem.com
6-Chloro-3-phenyl-imidazo[1,2-a]pyridine Phenylboronic acid (SIPr)Pd(allyl)Cl, K₂CO₃, Dioxane, MW, 130 °C 3,6-Diphenyl-imidazo[1,2-a]pyridine 84 researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Ultrasound-Assisted C-H Functionalization

Ultrasound irradiation has emerged as a valuable tool in green organic synthesis. The phenomenon of acoustic cavitation can dramatically enhance reaction rates and efficiencies, often under milder conditions than conventional heating. nih.govresearchgate.net

For the closely related imidazo[1,2-a]pyridine scaffold, an environmentally friendly, metal-catalyst-free method for regioselective iodination at the C3 position has been developed. nih.govresearchgate.net This reaction is accelerated by ultrasound and utilizes a green alcohol solvent. nih.govresearchgate.net Compared to traditional heating, the use of ultrasound significantly improves the reaction rate and efficiency. nih.gov

Furthermore, ultrasound assistance has been employed in the C-H functionalization of ketones to synthesize imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. organic-chemistry.org This method is particularly noteworthy for its use of water as a green solvent and a KI/tert-butyl hydroperoxide (TBHP) catalytic system, avoiding the need for metal catalysts and bases. organic-chemistry.org Optimization studies revealed that ultrasound irradiation can lead to yields as high as 97% in just four minutes, showcasing a significant process intensification. organic-chemistry.org These findings suggest the high potential of ultrasound-assisted methods for the green synthesis of imidazo[1,2-a]pyrazine derivatives.

Catalyst-Free Cascade Processes

Designing synthetic routes that proceed without a catalyst and in environmentally benign solvents represents a significant goal in green chemistry. Cascade reactions, where multiple bond-forming events occur in a single operation, further enhance the efficiency and atom economy of a synthesis.

An expeditious catalyst-free heteroannulation reaction for producing imidazo[1,2-a]pyridines, pyrimidines, and pyrazines has been developed using a mixture of water and isopropanol (B130326) (H₂O-IPA) as a green solvent under microwave irradiation. acs.orgacs.org This method involves the annulation of various substituted 2-aminopyridines, pyrazines, or pyrimidines with α-bromoketones to afford the corresponding fused heterocyclic products in excellent yields. acs.orgacs.org The absence of a catalyst and the use of a green solvent system make this an attractive and environmentally benign process. acs.org Other research has also demonstrated the feasibility of synthesizing imidazo[1,2-a]pyridines under catalyst- and solvent-free conditions, or in aqueous media at ambient temperature, further highlighting the trend towards greener synthetic protocols. researchgate.netallfordrugs.com

Regioselective Functionalization of the this compound System

The ability to selectively introduce functional groups at specific positions of the imidazo[1,2-a]pyrazine core is crucial for developing new pharmaceutical candidates and molecular probes. Significant progress has been made in achieving high regioselectivity through various methods.

One powerful strategy involves the use of organometallic intermediates. nih.govresearchgate.netnovartis.com By employing TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be achieved. nih.govnovartis.com For example, using TMPMgCl·LiCl leads to selective magnesiation at the C3 position. nih.gov Quenching this organometallic intermediate with various electrophiles allows for the introduction of a wide range of functional groups at this site. nih.gov Conversely, using a different base like TMP₂Zn·2MgCl₂·2LiCl can direct the metalation to the C5 position, demonstrating a switch in regioselectivity. researchgate.net This method provides access to polyfunctionalized imidazopyrazines that would be difficult to obtain otherwise. nih.gov

Direct C-H arylation also offers a route to regioselective functionalization. Researchers have developed methods for the sequential and direct C–H arylation of the imidazo[1,2-a]pyrazine system. lookchem.com The C3 position can be selectively arylated using aryl bromides under palladium catalysis. lookchem.com Following this initial functionalization, a second, distinct C-H arylation can be performed at the C5 position, providing a facile route to polyaromatic compounds. lookchem.com

Table 2: Examples of Regioselective Functionalization of 6-chloroimidazo[1,2-a]pyrazine (6) This table is interactive. You can sort and filter the data.

Reagent/Conditions Position Functionalized Electrophile (E-X) Product Yield (%) Reference
1. TMPMgCl·LiCl, THF, -60 °C C3 I₂ 6-Chloro-3-iodoimidazo[1,2-a]pyrazine 88 nih.gov
1. TMPMgCl·LiCl, THF, -60 °C C3 PhCHO (6-Chlorimidazo[1,2-a]pyrazin-3-yl)(phenyl)methanol 85 nih.gov
1. TMP₂Zn·2MgCl₂·2LiCl, THF, -40 °C C5 I₂ 6-Chloro-5-iodoimidazo[1,2-a]pyrazine 85 researchgate.net
1. TMP₂Zn·2MgCl₂·2LiCl, THF, -40 °C C5 Allyl-Br 5-Allyl-6-chloroimidazo[1,2-a]pyrazine 65 researchgate.net
1. Pd(OAc)₂, P(o-tol)₃, K₂CO₃, DMA, 100 °C C3 4-Bromo-1-ethylbenzene 3-(4-Ethylphenyl)imidazo[1,2-a]pyrazine 74 lookchem.com
1. Pd(OAc)₂, Ad₂P(nBu), K₂CO₃, pivalic acid, DMA, 130 °C C5 5-Bromo-2-methoxypyrimidine 3-(4-Ethylphenyl)-5-(2-methoxypyrimidin-5-yl)imidazo[1,2-a]pyrazine 60 lookchem.com

Reactivity and Reaction Mechanisms of Imidazo 1,2 a Pyrazin 5 1h One

Mechanistic Investigations of Cyclization and Ring-Forming Reactions

The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core often involves the cyclization of appropriately substituted pyrazine (B50134) precursors. One common method involves the condensation of 2-aminopyrazines with α-haloketones. researchgate.netacs.org The mechanism of this reaction proceeds through an initial nucleophilic substitution of the halogen on the α-haloketone by the amino group of the 2-aminopyrazine (B29847), forming an N-alkylated intermediate. Subsequent intramolecular cyclization via attack of the pyrazine ring nitrogen onto the carbonyl carbon, followed by dehydration, yields the imidazo[1,2-a]pyrazine ring system. researchgate.net

Microwave-assisted, catalyst-free heteroannulation reactions in green solvents like water-isopropanol have been developed for the efficient synthesis of imidazo[1,2-a]pyrazines. acs.org This method offers advantages in terms of reduced reaction times and excellent yields. acs.org

Another approach involves a one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, catalyzed by iodine. rsc.orgrsc.orgnih.gov The proposed mechanism begins with the condensation of 2-aminopyrazine with the aryl aldehyde to form an imine. nih.gov The Lewis acidic iodine catalyst activates this imine for nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. This intermediate then undergoes a [4+1] cycloaddition with the isocyanide, followed by an intramolecular cyclization involving the pyrazine nitrogen to afford the final imidazo[1,2-a]pyrazine product. rsc.orgnih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the reaction pathways and understand the regioselectivity of these cyclization reactions. For instance, in the Ag2CO3/TFA-catalyzed 6-endo-dig cyclization to form 1H-benzo stackexchange.comnih.govimidazo[1,2-c] researchgate.netrsc.orgoxazin-1-one derivatives, computational studies helped to elucidate the mechanism and explain the exclusive formation of the 6-endo-dig product over the 5-exo-dig alternative. mdpi.com

C-H Functionalization Studies on the Imidazo[1,2-a]pyrazin-5(1H)-one Scaffold

Direct C-H functionalization is a powerful strategy for the late-stage modification of heterocyclic scaffolds, offering atom and step economy. rsc.orgnih.gov For the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine systems, significant research has focused on the regioselective functionalization of the imidazole (B134444) ring, particularly at the C3 position. nih.govresearchgate.netnih.gov

Palladium-catalyzed direct C-H arylation has been successfully applied to the imidazo[1,2-a]pyrazine core. nih.gov An efficient one-pot procedure allows for the selective functionalization at both the C3 and C6 positions via a sequential Suzuki-Miyaura cross-coupling and direct C-H arylation, vinylation, or benzylation. nih.gov This methodology has proven effective even in the presence of a methyl thioether group at the C8 position, which can subsequently be engaged in another cross-coupling reaction to yield 3,6,8-trisubstituted imidazo[1,2-a]pyrazines. nih.gov

The regioselectivity of these C-H functionalization reactions is a key aspect. For the analogous imidazo[1,2-a]pyridine system, C3-arylation is commonly observed. nih.govnih.gov This selectivity is attributed to the electronic properties of the heterocyclic system. Copper(I)-catalyzed C-H bond functionalization has also been developed for the C3-arylation of imidazo[1,2-a]pyridines using aryl iodides, bromides, and triflates. nih.gov

Visible light-induced C-H functionalization has emerged as a greener alternative to transition metal-catalyzed reactions. nih.gov For instance, C3-formylation of imidazo[1,2-a]pyridines has been achieved using rose bengal as a photocatalyst with tetramethylethylenediamine (TMEDA). nih.gov These methods often proceed through radical intermediates, highlighting the diverse mechanistic pathways available for C-H functionalization. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on this compound

The imidazo[1,2-a]pyrazine ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being a critical factor.

Electrophilic Substitution: The imidazole ring of the imidazo[1,2-a]pyrazine scaffold is generally more activated towards electrophilic attack than the pyrazine ring. stackexchange.comechemi.com Theoretical studies and experimental observations on the related imidazo[1,2-a]pyrazine system indicate that electrophilic substitution, such as bromination, preferentially occurs at the C3 position. researchgate.netstackexchange.comechemi.com This regioselectivity can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atoms of the imidazole ring without disrupting the aromaticity of the pyrazine ring, leading to a more stable intermediate compared to attack at other positions like C2. stackexchange.comechemi.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the imidazo[1,2-a]pyrazine core often target halogenated derivatives. For instance, the bromine atom at the C8 position of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) can be selectively substituted by a methoxy (B1213986) group using sodium methylate, yielding 6-bromo-8-methoxyimidazo[1,2-a]pyrazine. researchgate.net In some cases, nucleophilic attack can lead to telesubstitution, where the incoming nucleophile attacks a position different from the one bearing the leaving group. researchgate.net

In the synthesis of substituted imidazo[1,2-a]pyrazines, selective displacement of a chloro group at the C8 position by an amine has been demonstrated, followed by functionalization at the C3 position via Suzuki coupling. nih.gov This highlights the utility of sequential nucleophilic and cross-coupling reactions for building molecular complexity.

Oxidative and Reductive Transformations of this compound

The this compound scaffold can undergo various oxidative and reductive transformations.

Oxidative Transformations: The synthesis of imidazo[1,2-a]pyridines, a closely related scaffold, can be achieved through copper-catalyzed aerobic oxidative reactions. organic-chemistry.org For example, the reaction of 2-aminopyridines with acetophenones in the presence of a copper(I) catalyst and air as the oxidant leads to the formation of the imidazo[1,2-a]pyridine ring system. organic-chemistry.org Mechanistic studies suggest that these reactions may proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org

Reductive Transformations: While specific studies on the reduction of the this compound core are less common, the general reactivity of similar heterocyclic systems suggests that the carbonyl group and the pyrazine ring could be potential sites for reduction. Catalytic hydrogenation or the use of chemical reducing agents could potentially lead to the saturation of the pyrazine ring or the reduction of the ketone functionality. The specific outcome would depend on the reaction conditions and the nature of the substituents on the ring system.

Spectroscopic and Advanced Structural Elucidation of Imidazo 1,2 a Pyrazin 5 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Imidazo[1,2-a]pyrazin-5(1H)-one and its derivatives. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the precise assignment of all proton and carbon signals within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment and connectivity of protons. For the core this compound structure, protons on the imidazole (B134444) and pyrazinone rings exhibit characteristic chemical shifts. For instance, in derivatives of the related imidazo[1,2-a]pyrazine (B1224502) system, the proton at position 8 of the pyrazine (B50134) ring typically appears as a singlet around δ 9.03 ppm, while protons at positions 5 and 6 can be observed as doublets or multiplets depending on substitution. rsc.org The proton attached to the imidazole ring also shows a characteristic singlet.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C5) of the pyrazinone ring is a key diagnostic signal, typically appearing significantly downfield in the range of δ 150-170 ppm due to the deshielding effect of the adjacent oxygen and nitrogen atoms. Carbons within the aromatic imidazole and pyrazine rings resonate in the approximate range of δ 110-150 ppm. For example, in one derivative, signals were observed at δ 147.21, 143.97, 140.82, 139.57, 137.59, 129.29, 128.71, and 116.30 ppm, corresponding to the carbons of the heterocyclic core and its substituents. rsc.org

2D NMR Techniques : Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm assignments.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons.

HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons (like the carbonyl carbon and bridgehead carbons) and piecing together the complete molecular framework.

The following table summarizes typical chemical shift ranges for the core this compound scaffold, compiled from data on various derivatives.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Imidazole CH7.0 - 8.0 (singlet)105 - 120
Pyrazinone CH6.5 - 8.5 (multiplets/doublets)115 - 145
Bridgehead CN/A130 - 150
Carbonyl C=ON/A150 - 170

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds.

The FTIR spectrum of this compound is characterized by several key absorption bands:

N-H Stretch : A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrazinone ring.

C=O Stretch : A strong, sharp absorption band characteristic of the carbonyl group (amide/ketone) is prominent in the spectrum, typically appearing in the range of 1650-1700 cm⁻¹.

C=N and C=C Stretch : The stretching vibrations of the C=N bonds within the imidazole ring and the C=C bonds of the heterocyclic system give rise to a series of absorptions in the 1450-1650 cm⁻¹ region. For some imidazo[1,2-a]pyrazine derivatives, a characteristic C=N stretch is observed around 1546 cm⁻¹.

C-H Stretch : Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

These characteristic frequencies provide clear evidence for the key functional groups defining the this compound structure.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
N-H StretchAmide/Lactam3200 - 3400Medium, Broad
C-H StretchAromatic3000 - 3100Medium
C=O StretchAmide/Ketone1650 - 1700Strong, Sharp
C=N / C=C StretchImidazole/Pyrazine Rings1450 - 1650Medium to Strong

Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for this class of compounds, typically yielding the protonated molecular ion [M+H]⁺.

For the parent compound, C₆H₅N₃O, the monoisotopic mass is 135.0433 g/mol . Therefore, in ESI-MS analysis, the primary ion observed would be the [M+H]⁺ peak at an m/z (mass-to-charge ratio) of approximately 136.0511.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For instance, HRMS analysis of a derivative, 6-methyl-2-phenyl-8-(pyrrolidin-1-yl) imidazo[1,2-a]pyrazine, showed an observed [M+1]⁺ ion at m/z 279.1603, which closely matched the calculated value of 279.1642 for the formula C₁₇H₁₉N₄. This level of accuracy is critical for confirming the identity of newly synthesized compounds.

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecular ion to study its fragmentation pathways. While specific fragmentation data for the parent this compound is not detailed in the provided sources, studies on related structures like 3-phenoxy imidazo[1,2-a]pyridines show that characteristic fragmentation involves cleavage of bonds within the heterocyclic system and loss of substituents. nih.gov For the pyrazinone structure, a common fragmentation pathway would likely involve the loss of carbon monoxide (CO) from the ring.

Technique Information Obtained Expected Value for C₆H₅N₃O
ESI-MSMolecular Weight Confirmation[M+H]⁺ at m/z ≈ 136.05
HRMSElemental Composition[M+H]⁺ calculated: 136.0511
MS/MSStructural FragmentationLoss of CO (28 Da), cleavage of rings

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of this compound are investigated using electronic absorption (UV-Visible) and fluorescence spectroscopy. These properties are largely dictated by the π-conjugated heterocyclic system.

Electronic Absorption (UV-Vis) : Imidazo[1,2-a]pyrazine derivatives exhibit characteristic absorption bands in the UV-visible region, corresponding to π→π* and n→π* electronic transitions. ijrpr.com The exact position of the absorption maxima (λ_max) is influenced by substituents and the solvent environment. For many derivatives, strong absorption bands are observed in the range of 250-400 nm. rsc.org For example, one derivative showed a λ_max at 384 nm in ethanol. rsc.org

Fluorescence Spectroscopy : Many compounds within the imidazo[1,2-a]pyrazine family are known to be fluorescent. rsc.orgnih.gov Upon excitation at their absorption wavelength, they emit light at a longer wavelength (a Stokes shift). The fluorescence emission is due to the π-conjugated bicyclic structure. ijrpr.com The emission characteristics, including the wavelength of maximum emission and the quantum yield, are highly sensitive to the molecular structure and solvent polarity. ijrpr.comresearchgate.net For example, certain imidazo[1,2-a]pyrazine derivatives have been shown to exhibit significant fluorescence, with emission maxima that can be tuned by altering substituents on the core ring system. nih.govresearchgate.net In one study, a derivative exhibited a maximum emission at approximately 850 nm in acetonitrile. rsc.orgnih.gov

Property Technique Typical Range for Derivatives Influencing Factors
Absorption Maxima (λ_max)UV-Vis Spectroscopy250 - 400 nmSubstituents, Solvent
Emission Maxima (λ_em)Fluorescence Spectroscopy400 - 850 nmSubstituents, Solvent, Molecular Rigidity

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for the unsubstituted parent this compound is not available in the reviewed literature, analysis of closely related structures, such as derivatives of imidazo[1,2-a]pyridine (B132010), provides valuable insight into the geometry of the fused heterocyclic core. researchgate.net

These studies reveal that the imidazo[1,2-a] fused ring system is generally planar or nearly planar. The crystal structure analysis confirms the connectivity established by NMR and provides experimental values for geometric parameters. For example, in an imidazo[1,2-a]pyridine derivative, the analysis detailed the planarity of the ring system and the specific hydrogen bonding interactions that dictate the packing of molecules in the unit cell. researchgate.net Such data is crucial for understanding solid-state properties and for computational modeling studies.

Computational and Theoretical Chemistry Studies on Imidazo 1,2 a Pyrazin 5 1h One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For imidazo[1,2-a]pyrazine (B1224502) systems, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d) or 6-311G(d), are frequently employed to determine optimized ground state geometries and electronic structures. nih.govscirp.org These calculations are crucial for understanding the relationship between molecular structure and reactivity. nih.gov

The optimization of molecular structures using DFT helps in identifying the most stable conformations and provides key geometric parameters such as bond lengths and angles. For instance, in studies of related imidazo[1,2-a]pyrimidine (B1208166) derivatives, geometry optimization was a primary step to ensure that the calculated properties correspond to a true energy minimum on the potential energy surface. nih.gov This is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a stable structure. scirp.org

Furthermore, DFT enables the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are vital in predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In studies of imidazo[1,2-a]pyridinyl-chalcone derivatives, the HOMO and LUMO energy levels were used to understand the electron-donating and electron-accepting capabilities of the molecules. scirp.org

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are valuable for identifying the electrophilic and nucleophilic sites within a molecule. These maps visualize the charge distribution and are instrumental in predicting how a molecule will interact with other species. For imidazo[1,2-a]pyrimidine derivatives, MEP analysis has been used to pinpoint regions susceptible to electrophilic attack. nih.gov

Table 1: Calculated Electronic Properties of a Representative Imidazo[1,2-a]pyrazine Derivative (Conceptual)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.4

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, making it particularly useful for predicting electronic absorption spectra (UV-Vis). nih.gov For imidazo[1,2-a]pyrazine and its derivatives, TD-DFT calculations can provide insights into their photophysical properties, which are relevant to their applications in bioluminescence and as fluorescent probes. nih.gov

In a study on substituted imidazo-[1,2-a]pyrazines, TD-DFT calculations were performed to obtain the calculated absorption spectra. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the nature of electronic transitions. nih.gov For example, in the investigation of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, TD-DFT at the B3LYP/6-311G(d,p) level of theory showed good agreement with the observed UV spectra in different solvents. nih.gov

The study of coelenterazine (B1669285) and its analogues, which share the imidazo[1,2-a]pyrazin-3(7H)-one core, has also benefited from theoretical studies to understand their luminescent properties. nih.govnih.gov These studies often involve investigating the electronic transitions that lead to light emission.

Table 2: Predicted Electronic Transitions for a Substituted Imidazo[1,2-a]pyrazine Derivative (Conceptual)

TransitionExcitation Energy (eV)Oscillator Strength (f)
S0 → S13.100.25
S0 → S23.550.12
S0 → S34.200.05

Note: This table provides conceptual TD-DFT data for a representative substituted imidazo[1,2-a]pyrazine derivative. The values for excitation energy and oscillator strength are illustrative and would be specific to the exact molecular structure and computational method used.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atoms, bonds, and molecular structure. nih.gov This approach allows for the characterization of chemical bonds, including weak interactions like hydrogen bonds, based on the properties of the electron density at bond critical points (BCPs).

In a study of substituted imidazo-[1,2-a]pyrazines, QTAIM analysis was employed to investigate the strength of hydrogen bonding interactions that stabilize different rotameric conformations. nih.gov The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key descriptors. A positive value of ∇²ρ is indicative of a closed-shell interaction, typical of hydrogen bonds.

For imidazo[1,2-a]pyrimidine derivatives, QTAIM has been used to analyze intramolecular interactions. nih.gov The presence of a bond path between two atoms in a QTAIM analysis is a necessary condition for the existence of a chemical bond.

Table 3: QTAIM Parameters for a Hydrogen Bond in a Substituted Imidazo-[1,2-a]pyrazine (Conceptual)

Hydrogen BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
O-H···N0.025+0.08

Note: This table presents conceptual QTAIM data for a representative intramolecular hydrogen bond in a substituted imidazo-[1,2-a]pyrazine derivative. The values are illustrative of the data obtained from such an analysis.

Aromaticity Analysis using NICS and NICS2BC Calculations

The aromaticity of a molecule is a key determinant of its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the degree of aromaticity. NICS values are typically calculated at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

While specific NICS calculations for Imidazo[1,2-a]pyrazin-5(1H)-one were not found in the searched literature, this method has been applied to related heterocyclic systems. For instance, the aromatic behavior of N,O-doped aceanthrylenes, which contain an imidazo[1,2-a]pyrazine-like scaffold, was analyzed using NICS and NICS2BC calculations. researchgate.net Such an analysis for this compound would be valuable to understand the electronic delocalization and stability of its five- and six-membered rings.

Potential Energy Surface (PES) Scanning for Conformational Analysis and Rotameric Forms

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational space of a molecule by systematically changing one or more geometric parameters, such as dihedral angles, and optimizing the remaining degrees of freedom. nih.gov This method is essential for identifying stable conformers, transition states between them, and determining rotational barriers.

A study on substituted imidazo-[1,2-a]pyrazines utilized PES scanning to investigate different rotameric conformations. nih.gov The rotational PES was generated by varying the dihedral angle of the single bond connecting a phenyl ring to the imidazo-[1,2-a]pyrazine core. This analysis revealed the existence of multiple stable rotameric forms, which are stabilized by intramolecular hydrogen bonds. nih.gov The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, including conformational changes, interactions with solvent molecules, and binding to biological targets. While specific MD simulation studies on this compound were not identified in the provided search results, this technique has been employed for related systems. For example, molecular docking, often a precursor to MD simulations, has been used to study the binding of imidazo[1,2-b]pyrazole derivatives to α-glucosidase. nih.gov

MD simulations of this compound could provide valuable insights into its flexibility, solvation, and how it interacts with biological macromolecules, which is crucial for understanding its mechanism of action in various biological processes.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazin 5 1h One Derivatives

Design Principles for Modulating Biological Activity through Structural Modifications

The design of novel imidazo[1,2-a]pyrazine (B1224502) derivatives is often guided by a strategy of structural optimization and ring fusion to enhance biological potency. nih.gov A common approach involves identifying a lead compound, often from high-throughput screening, and then making targeted modifications to improve its activity and selectivity. nih.gov For instance, in the development of Aurora kinase inhibitors, co-crystallization of an imidazo[1,2-a]pyrazine derivative with the target enzyme provided insights into key interactions, guiding the design of more potent and selective inhibitors. nih.gov

Another key design principle is the application of molecular hybridization and bioisosteric replacement. This involves combining pharmacophoric elements from known inhibitors or replacing certain functional groups with others that have similar physical or chemical properties to improve affinity and pharmacokinetic properties. nih.gov For example, drawing inspiration from the natural product coelenterazine (B1669285), which features an imidazo[1,2-a]pyrazin-3(7H)-one core, researchers have designed new analogues by strategically modifying substituents at various positions to explore their antioxidant potential. tsijournals.com Similarly, a scaffold hopping strategy has been employed to utilize the imidazo[1,2-a]pyridine (B132010) core (a related scaffold) for developing covalent KRAS G12C inhibitors. rsc.org

The general design strategy often involves dividing the molecule into distinct units or moieties that can be systematically modified. For type II c-Met kinase inhibitors, for example, the general structure is often conceptualized as having four units, where unit A is typically a fused heterocycle like imidazo[1,2-a]pyridine. nih.gov This allows for focused optimization of each part of the molecule to enhance interactions with the target protein. nih.gov

Impact of Substituent Effects on Imidazo[1,2-a]pyrazin-5(1H)-one Activity

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. rsc.org SAR studies have demonstrated that modifications at the C2, C3, C6, and C8 positions can dramatically influence potency and selectivity.

In the pursuit of PI3K/mTOR dual inhibitors, substitutions at the C3 and C8 positions of the imidazo[1,2-a]pyrazine scaffold were explored. It was found that introducing a morpholine (B109124) group at the C8 position and various aryl groups at the C3 position via Suzuki coupling were crucial for activity. drugbank.comresearchgate.net One of the most potent compounds from a study exhibited IC50 values of 0.06 nM and 3.12 nM against PI3Kα and mTOR, respectively, highlighting the success of this substitution pattern. drugbank.com

For Aurora kinase inhibitors, substitutions at the C3, C6, and C8 positions were investigated. A 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine derivative showed potent inhibition, and further modifications based on its co-crystal structure led to inhibitors with up to 70-fold selectivity for Aurora-A in cell-based assays. nih.gov

In the development of ENPP1 inhibitors for cancer immunotherapy, an imidazo[1,2-a]pyrazine derivative was identified as a potent and selective lead. nih.gov Optimization of this lead, compound 7, resulted in a highly active inhibitor with an IC50 value of 5.70 nM against ENPP1. nih.gov

The following table summarizes the impact of various substituents on the activity of imidazo[1,2-a]pyrazine derivatives against different targets.

TargetPosition of SubstitutionSubstituentResulting Activity (IC50)
PI3Kα/mTORC3, C8Varied aryl groups, morpholine0.06 nM (PI3Kα), 3.12 nM (mTOR) for compound 42 drugbank.com
Aurora-A KinaseC3, C6, C8Chloro, pyridin-3-yl, N-(4-morpholinophenyl)amineHigh potency and selectivity nih.gov
ENPP1Not specifiedOptimized derivative (compound 7)5.70 nM nih.gov
TubulinNot specifiedOptimized derivative (TB-25)23 nM against HCT-116 cells nih.gov
BRD9Not specifiedOptimized derivative (compound 27)35 nM nih.gov
Acetylcholinesterase8Piperazin-1-yl derivative (14r)0.47 µM scilit.com

Role of Molecular Flexibility and Linker Lengths in Structure-Activity Profiles

The flexibility of a molecule and the length of linkers connecting different pharmacophoric groups are critical parameters in SAR, influencing how a ligand can adapt its conformation to fit into a binding site. In the context of imidazo[1,2-a]pyrazine derivatives, these factors play a significant role in determining biological activity.

For instance, in the design of c-Met kinase inhibitors based on the related imidazo[1,2-a]pyridine scaffold, a small hydrazide group was used as a linker to connect the core heterocycle to another part of the molecule. nih.gov This linker was chosen to increase the potential for hydrogen bonding interactions with key residues in the c-Met active site, such as Met1160 and Asp1222. nih.gov The inherent flexibility of the linker allows the molecule to adopt an optimal binding conformation.

In another study on AMPAR negative modulators, a flexible synthetic route was developed to access different regioisomers, which allowed for probing the SAR. nih.gov The ability to introduce flexibility or rigidity at specific points in the molecule can be a key determinant of potency and selectivity. While detailed studies focusing specifically on linker length and flexibility for this compound are not abundant, the principles are well-established in the broader context of drug design for related heterocyclic systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For imidazo[1,2-a]pyrazine derivatives, 3D-QSAR analysis has been employed to understand the structural requirements for potent inhibitory activity against targets like phosphoinositide 3-kinase alpha (PI3Kα). researchgate.net

In one study, a dataset of 49 imidazo[1,2-a]pyrazine inhibitors of PI3Kα was used to develop a 3D-QSAR model. The model was built using refined receptor-ligand conformations from docking studies, which helped in aligning the molecules. The resulting model showed a good predictive ability, with a Q² value of 0.650, indicating its potential to guide the design of new, more potent inhibitors. researchgate.net

Similarly, for a series of imidazo[1,5-a]pyrido[3,2-e]pyrazines as PDE10A inhibitors, a QSAR model was established to analyze the effects of different substituents. acs.org This computational analysis complemented the experimental data and provided a deeper understanding of the SAR. acs.org QSAR models for related heterocyclic systems like imidazo[1,5-a]quinoxalines acting on the GABAA/benzodiazepine receptor have also been developed, suggesting that these compounds may interact with the receptor through electrostatic or charge transfer processes. researchgate.net

Molecular Docking and In Silico Interaction Analysis with Biological Targets

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the binding mode and key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for affinity and selectivity.

For imidazo[1,2-a]pyrazine derivatives, molecular docking has been instrumental in elucidating their mechanism of action and guiding further optimization. In the development of tubulin polymerization inhibitors, docking studies showed that the most potent compound, TB-25, fits well into the colchicine (B1669291) binding site of tubulin. nih.gov This finding was consistent with experimental results showing that TB-25 inhibits tubulin polymerization. nih.gov

Similarly, in the design of BRD9 inhibitors, docking studies were performed on a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives to explain the observed SAR. nih.gov The docking results for the most potent compounds, 27 and 29, provided a rationale for their strong inhibitory activity. nih.gov For acetylcholinesterase inhibitors, docking studies indicated that the lead compound could bind to both the catalytic active site and the peripheral anionic site of the enzyme, which was confirmed by enzyme kinetic studies. scilit.com

In the case of PDE10A inhibitors, the crystal structure of the enzyme in complex with an imidazo[1,5-a]pyrido[3,2-e]pyrazine inhibitor revealed novel interactions between the inhibitor and the binding site, which were different from previously published structures of other inhibitors. acs.org This structural information is invaluable for the rational design of new compounds with improved properties.

The table below provides examples of key interactions observed in docking studies of imidazo[1,2-a]pyrazine and related derivatives with their biological targets.

Compound ClassTargetKey Interactions/Binding SiteReference
Tubulin InhibitorsTubulinColchicine binding site nih.gov
BRD9 InhibitorsBRD9 BromodomainActive site binding nih.gov
Acetylcholinesterase InhibitorsAcetylcholinesteraseCatalytic active site and peripheral anionic site scilit.com
PDE10A InhibitorsPDE10ANovel interactions in the binding site acs.org
c-Met Kinase Inhibitorsc-MetHydrogen bonding with Met1160 and Asp1222 nih.gov

Mechanistic Aspects of Biological Activity of Imidazo 1,2 a Pyrazin 5 1h One Derivatives Excluding Clinical Human Trials and Safety

Anticancer and Antiproliferative Mechanisms (In Vitro Studies)

The anticancer potential of imidazo[1,2-a]pyrazine (B1224502) derivatives has been a primary focus of research, revealing a multi-faceted approach to inhibiting cancer cell growth and proliferation.

Tubulin Polymerization Inhibition

A significant mechanism of action for certain imidazo[1,2-a]pyrazine derivatives is the inhibition of tubulin polymerization. nih.gov By interfering with the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds disrupt cellular structure and function.

One study detailed the design of novel imidazo[1,2-a]pyrazine derivatives as potential tubulin inhibitors. nih.gov The most potent compound, TB-25, demonstrated strong anti-proliferative activity against a variety of cancer cell lines, including HepG-2, HCT-116, A549, and MDA-MB-231. nih.gov Mechanism studies confirmed that TB-25 effectively inhibits tubulin polymerization in vitro and disrupts the microtubule network within HCT-116 cells. nih.gov Molecular docking simulations further suggested that TB-25 binds to the colchicine-binding site of tubulin. nih.gov

CompoundCancer Cell LineIC50 (nM)Mechanism
TB-25HCT-11623Tubulin polymerization inhibition

This table presents the inhibitory concentration of a key imidazo[1,2-a]pyrazine derivative against a specific cancer cell line, highlighting its mechanism of action.

Induction of Cell Cycle Arrest (e.g., G2/M phase) and Apoptosis

Consistent with their ability to inhibit tubulin polymerization, many imidazo[1,2-a]pyrazine derivatives induce cell cycle arrest, predominantly at the G2/M phase, and subsequently trigger apoptosis (programmed cell death). nih.gov Disruption of the mitotic spindle prevents cells from completing mitosis, leading to a halt in the cell cycle and activation of apoptotic pathways.

For instance, compound TB-25 was shown to dose-dependently induce G2/M phase cell cycle arrest and apoptosis in HCT-116 cells. nih.gov Similarly, studies on other related imidazo[1,2-a]pyridine (B132010) compounds demonstrated that treatment of melanoma and cervical cancer cells led to G2/M cell cycle arrest and a significant increase in intrinsic apoptosis. nih.govresearchgate.net This was associated with an increase in the levels of pro-apoptotic proteins such as p53, p21, Bax, and active caspase-9. nih.govresearchgate.net

CompoundCell LineEffectAssociated Protein Changes
TB-25HCT-116G2/M phase arrest, ApoptosisNot specified
Compound 6A375, WM115, HeLaG2/M phase arrest, Intrinsic apoptosis↑ p53, ↑ p21, ↑ Bax, ↑ active caspase-9
IP-5HCC1937G0/G1 and G2/M phase arrest, Extrinsic apoptosis↑ p53, ↑ p21, ↑ caspase 7, ↑ caspase 8, ↑ PARP cleavage

This table summarizes the effects of different imidazo[1,2-a]pyrazine and related derivatives on the cell cycle and apoptosis in various cancer cell lines, along with the observed changes in key regulatory proteins.

Inhibition of Cancer Cell Migration

The metastatic spread of cancer is a major cause of mortality, and the inhibition of cancer cell migration is a key therapeutic goal. Research has shown that imidazo[1,2-a]pyrazine derivatives can suppress this process. Compound TB-25, for example, was found to inhibit the migration of HCT-116 cells in a concentration-dependent manner. nih.gov Another study using a scratch motility assay demonstrated the antimigration ability of imidazo[1,2-a]pyridine compounds in HCC1937 breast cancer cells. nih.gov

Targeting Kinases (e.g., Aurora A, FAK, PI3K, EphB4, IKK1/IKK2)

Protein kinases are crucial regulators of a wide array of cellular processes, and their dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyrazine and its related structures have been identified as inhibitors of several key kinases involved in cancer progression.

While direct inhibition of Aurora A, EphB4, and IKK1/IKK2 by imidazo[1,2-a]pyrazin-5(1H)-one derivatives is not explicitly detailed in the provided context, the broader class of imidazo[1,2-a]pyridines and related heterocycles has shown activity against various kinases. For instance, inhibition of the PI3K/Akt signaling pathway has been observed. nih.govnih.gov One study showed that an imidazo[1,2-a]pyridine compound reduced the levels of phosphorylated Akt in cancer cells. nih.gov Another investigation revealed that pharmacological inhibition of PI3K can sensitize cancer cells to other treatments. nih.gov

Studies have also indicated that focal adhesion kinase (FAK) can promote AKT phosphorylation, suggesting that inhibitors of FAK could impact this survival pathway. nih.gov

Receptor Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are a subclass of kinases that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. The insulin-like growth factor 1 receptor (IGF-1R) is one such RTK that has been targeted by imidazo[1,2-a]pyridine derivatives. nih.govnih.gov A series of these compounds were developed and optimized as potent IGF-1R tyrosine kinase inhibitors. nih.govnih.gov

VirB11 ATPase Inhibition in Bacterial Pathogens

Beyond their anticancer properties, imidazo[1,2-a]pyrazine derivatives have shown promise as antibacterial agents by targeting essential bacterial enzymes. Specifically, they have been identified as inhibitors of the VirB11 ATPase in Helicobacter pylori. ucl.ac.ukucl.ac.uknih.gov

Virtual high-throughput screening identified imidazo[1,2-a]pyrazine compounds as potential ATP mimics and inhibitors of the H. pylori VirB11 ATPase, HP0525. ucl.ac.ukucl.ac.uk Subsequent in vitro screening identified a lead compound with an IC50 of 7 µM, which was shown to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk This inhibition is significant as the VirB11 ATPase is a key component of the type IV secretion system (T4SS), which is crucial for the virulence and pathogenicity of H. pylori. nih.gov By inhibiting this enzyme, it is envisioned that the translocation of toxic bacterial factors will be inhibited, thereby reducing the virulence of the pathogen. ucl.ac.ukucl.ac.uk

CompoundTargetOrganismIC50Inhibition Type
Compound 14VirB11 ATPase (HP0525)Helicobacter pylori7 µMCompetitive (with ATP)

This table highlights a key imidazo[1,2-a]pyrazine derivative's inhibitory activity against a bacterial enzyme, including its target, the organism, inhibitory concentration, and mechanism of inhibition.

Antioxidant Activity Mechanisms

Several derivatives of imidazo[1,2-a]pyrazine have been synthesized and evaluated for their antioxidant properties, with some exhibiting potent free radical scavenging activity comparable to the standard antioxidant, ascorbic acid (Vitamin C). tsijournals.comtsijournals.com The core mechanism of their antioxidant activity is attributed to their ability to prevent the formation of reactive oxygen species (ROS) or to neutralize them before they can cause cellular damage. tsijournals.com

The antioxidant potential of these compounds is influenced by the nature and position of substituents on the imidazo[1,2-a]pyrazine framework. tsijournals.comtsijournals.com For example, amination at the C8 position has been found to improve antioxidant activity. tsijournals.com Molecular docking studies of some derivatives have shown interactions with key residues in enzymes involved in oxidative stress, suggesting a targeted mechanism of action. researchgate.net

Table 2: Antioxidant Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound IC50 Value (µM) Comparison to Standard (Ascorbic Acid) Key Structural Feature Reference(s)
Unsubstituted imidazo[1,2-a]pyrazines (4a, 6a) 28.14, 22.43 Moderate activity Core scaffold tsijournals.comtsijournals.com
Substituted derivatives (5d, 5h, 6b) 8.54 - 14.26 Comparable to ascorbic acid (5.84 µM) Substitutions at C2, C3, C8 tsijournals.comtsijournals.com

Anti-inflammatory Pathways

The anti-inflammatory effects of imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. nih.gov Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). researchgate.net

A significant mechanism of action is the inhibition of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov For instance, a novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory effects by modulating this pathway in cancer cell lines. nih.gov Molecular docking studies have further revealed that these derivatives can bind to the p50 subunit of NF-κB. nih.gov Some imidazo-pyrazole compounds, which share structural similarities, have been shown to interfere with ERK1/2, AKT, and p38MAPK phosphorylation. mdpi.com

Table 3: Anti-inflammatory Mechanisms of Imidazo[1,2-a]pyrazine and Related Derivatives

Compound Type Targeted Pathway/Molecule Effect Reference(s)
Imidazo[1,2-a]pyrazine derivatives Interleukin-6 (IL-6) Inhibition of production researchgate.net
Imidazo[1,2-a]pyridine derivative STAT3/NF-κB/iNOS/COX-2 pathway Modulation nih.gov

Antitubercular Activity Mechanisms

Imidazo[1,2-a]pyridine analogues, which are structurally related to imidazo[1,2-a]pyrazines, have emerged as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.org A primary mechanism of their antitubercular activity is the inhibition of energy generation and adenosine (B11128) triphosphate (ATP) synthesis in the bacterium. nih.gov

These compounds specifically target the QcrB subunit of cytochrome bcc oxidase (complex III) in the electron transport chain, which is crucial for the oxidative phosphorylation (OxPhos) pathway in Mtb. nih.gov By inhibiting QcrB, these derivatives disrupt the proton motive force necessary for ATP synthase to produce ATP, ultimately leading to bacterial cell death. nih.gov The development of imidazo[1,2-a]pyridine-3-carboxamides has yielded compounds with impressive in vitro potency against Mtb. nih.gov

Table 4: Antitubercular Activity of Imidazo[1,2-a]pyridine Analogues

Compound Class Target Mechanism of Action Reference(s)
Imidazo[1,2-a]pyridine amides (IPAs) QcrB subunit of cytochrome bcc oxidase Inhibition of oxidative phosphorylation and ATP synthesis nih.gov

Cholinesterase (AChE, BuChE) Inhibition

Certain derivatives of imidazo[1,2-a]pyrazin-8(7H)-one have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE). researchgate.netscilit.com The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Molecular docking and enzyme kinetic studies have revealed that these compounds can act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. researchgate.netscilit.com For example, compound 14r was identified as a potent AChE inhibitor with good selectivity over BuChE. researchgate.netscilit.com The interaction with both sites suggests a dual mechanism of action, which can be advantageous.

Table 5: Cholinesterase Inhibition by Imidazo[1,2-a]pyrazin-8(7H)-one Derivatives

Compound Target Enzyme(s) IC50 Value (µM) Inhibition Pattern Reference(s)
14r AChE 0.47 Mixed-type researchgate.netscilit.com
14r BuChE 11.02 Moderate inhibition researchgate.netscilit.com
Galantamine (Reference) AChE 5.01 - researchgate.netscilit.com

Modulation of Neurotransmitter Receptors (e.g., AMPAR, GABAA)

Imidazo[1,2-a]pyrazine derivatives have been investigated for their ability to modulate key neurotransmitter receptors in the central nervous system, including α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) and γ-aminobutyric acid type A (GABAA) receptors.

Certain imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov These compounds can block glutamate-induced Ca2+ flux in cells expressing these specific AMPAR subtypes. nih.gov For instance, imidazopyrazine 5 was found to be a potent and selective inhibitor of γ-8-containing AMPARs. nih.gov Spiro-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one derivatives have been shown to act as mixed antagonists at both AMPA and NMDA glycine-site receptors. nih.gov

Imidazo[1,2-a]pyrazin-8-ones are high-affinity agonists at GABAA receptors. nih.govresearchgate.net Some of these compounds exhibit functional selectivity for the GABAAα2 and α3 subtypes. nih.govresearchgate.net This subtype selectivity is considered a desirable trait for developing anxiolytic agents with a reduced sedative profile. nih.govresearchgate.net

Table 6: Modulation of Neurotransmitter Receptors by Imidazo[1,2-a]pyrazine Derivatives

Compound Type Receptor Target Modulatory Action Significance Reference(s)
Imidazo[1,2-a]pyrazines AMPAR/TARP γ-8 Negative modulation Potential for treating epilepsy nih.gov
Spiro-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-ones AMPA and NMDA glycine-site Mixed antagonism Anticonvulsant effects nih.gov

Investigations into Other Mechanistic Biological Activities

Beyond the well-defined activities, research has uncovered other potential therapeutic applications for imidazo[1,2-a]pyrazine derivatives, targeting various enzymes and pathways.

Recent studies have identified imidazo[1,2-a]pyrazine derivatives as highly potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.gov ENPP1 is a negative regulator of the cGAS-STING pathway, which is crucial for the innate immune response. nih.gov By inhibiting ENPP1, these compounds can enhance the cGAMP-induced expression of downstream target genes like IFNB1, CXCL10, and IL6, thereby stimulating an immune response. nih.gov This mechanism holds promise for cancer immunotherapy. nih.gov

Imidazo[1,2-a]pyrazines have been investigated for their anticancer properties, with some derivatives showing inhibitory effects against various kinases involved in cancer progression, such as insulin-like growth factor-I receptor (IGF-IR), p13K, aurora kinase, and tyrosine kinase EphB4. nih.gov

Imidazo[1,2-a]pyrazin-8-one derivatives have been discovered as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. acs.orgacs.org The mGlu2 receptor acts as an autoreceptor that can normalize excessive glutamatergic neurotransmission. acs.orgacs.org PAMs of this receptor represent a potential therapeutic strategy for disorders characterized by glutamate hyperfunction, such as epilepsy and schizophrenia. acs.orgacs.org

Table 7: Other Mechanistic Biological Activities of Imidazo[1,2-a]pyrazine Derivatives

Activity Target/Pathway Mechanism Potential Application Reference(s)
ENPP1 Inhibition cGAS-STING pathway Inhibition of ENPP1, enhancement of immune response Cancer immunotherapy nih.gov
Anticancer IGF-IR, p13K, Aurora kinase, EphB4 Kinase inhibition Oncology nih.gov

Cardiac Stimulating Properties

Derivatives of the imidazo[1,2-a]pyrazine ring system have been investigated for their effects on cardiac function. Certain compounds within this class have demonstrated notable cardiac-stimulating properties.

Research has shown that some imidazo[1,2-a]pyrazine derivatives exhibit positive chronotropic and inotropic effects on isolated atria. nih.gov One particular derivative, 5-bromoimidazo[1,2-a]pyrazine, was found to increase both the rate and force of cardiac contraction. nih.gov The mechanism underlying these cardiac stimulating effects is believed to be linked to the inhibition of phosphodiesterase (PDE). nih.gov This inhibition leads to an increase in the intracellular concentration of cyclic AMP (cAMP), a key second messenger in cardiac muscle cells. nih.govnih.gov The elevated cAMP levels, in turn, enhance calcium influx and release within the cardiomyocytes, resulting in a more forceful contraction and an increased heart rate. nih.gov

The potentiation of the positive inotropic effect of isoproterenol (B85558) by 5-bromoimidazo[1,2-a]pyrazine, coupled with the lack of blockade by propranolol, further supports the hypothesis of a PDE-inhibitory mechanism rather than a direct action on beta-adrenergic receptors. nih.gov

Table 1: Cardiac Stimulating Properties of Imidazo[1,2-a]pyrazine Derivatives

Compound Observed Effect Proposed Mechanism
5-bromoimidazo[1,2-a]pyrazine Positive chronotropic and inotropic effects Phosphodiesterase (PDE) inhibition, leading to increased cyclic AMP (cAMP) levels

Smooth Muscle Relaxation

In addition to their cardiac effects, imidazo[1,2-a]pyrazine derivatives have been identified as having smooth muscle relaxant properties. tsijournals.comdergipark.org.tr These properties are thought to contribute to their potential therapeutic applications in conditions characterized by smooth muscle hyperreactivity.

Specifically, certain derivatives have demonstrated uterine-relaxing and antibronchospastic activities in in vitro and in vivo models, respectively. nih.gov The mechanism of smooth muscle relaxation is also suggested to be related to the inhibition of phosphodiesterase, similar to the cardiac stimulating effects. tsijournals.com By inhibiting PDE, these compounds can increase intracellular cAMP levels in smooth muscle cells. Elevated cAMP in these tissues promotes relaxation by activating protein kinase A, which in turn phosphorylates several target proteins that lead to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium.

The dual action of some imidazo[1,2-a]pyrazine derivatives on both cardiac and smooth muscle tissues highlights their complex pharmacological profile, which is characteristic of PDE inhibitors that have broad effects throughout the body.

Table 2: Smooth Muscle Relaxation Properties of Imidazo[1,2-a]pyrazine Derivatives

Activity Observed Effect Proposed Mechanism
Uterine-relaxing Relaxation of uterine smooth muscle Phosphodiesterase (PDE) inhibition

Antiviral Activity (e.g., SARS-CoV, SARS-CoV-2 main protease inhibition)

The emergence of novel viral threats has spurred research into new antiviral agents, and the imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework for the development of such compounds.

Recent studies have explored the potential of imidazo[1,2-a]pyrazine derivatives as inhibitors of viral replication, including against human coronaviruses. In one study, novel imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antiviral activity against human coronavirus 229E (HCoV-229E). nih.govmdpi.comnih.gov The results demonstrated that these compounds possess anti-coronaviral activity. nih.govmdpi.com

Specifically, one derivative, compound 3b (with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3), exhibited the most potent activity against HCoV-229E, with a half-maximal inhibitory concentration (IC50) of 56.96 µM and a selectivity index of 7.14. nih.govmdpi.com Target prediction and docking studies suggested that the antiviral mechanism of this compound involves the inhibition of the viral main protease (Mpro), a critical enzyme for viral replication. nih.govmdpi.com The docking studies of compound 3b with the COVID-19 main protease showed a good binding affinity, supporting the in vitro assay data. nih.govmdpi.com

While direct experimental data on the inhibition of the SARS-CoV or SARS-CoV-2 main protease by this compound derivatives is still emerging, these findings with related imidazo[1,2-a]pyrazine structures are promising and warrant further investigation into this class of compounds as potential broad-spectrum antiviral agents.

Table 3: Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives against Human Coronavirus 229E

Compound Target Virus IC50 (µM) Selectivity Index (SI) Proposed Target

| 3b | Human coronavirus 229E | 56.96 | 7.14 | Main Protease (Mpro) |

Applications of Imidazo 1,2 a Pyrazin 5 1h One in Chemical Research Excluding Clinical

Imidazo[1,2-a]pyrazin-5(1H)-one as Synthetic Building Blocks for Complex Molecules

The imidazo[1,2-a]pyrazine (B1224502) core is a versatile scaffold in organic synthesis, serving as a foundational structure for the construction of more complex molecules. rsc.org Its fused bicyclic system offers multiple sites for functionalization, enabling the creation of diverse chemical libraries. rsc.orgnih.gov The reactivity of the imidazo[1,2-a]pyrazine ring system allows for various synthetic transformations, including electrophilic substitutions and palladium-catalyzed cross-coupling reactions. researchgate.net For instance, researchers have developed efficient, one-pot, three-component condensation reactions to synthesize substituted imidazo[1,2-a]pyrazines. nih.govrsc.org These methods often utilize readily available starting materials and can be performed under mild conditions, sometimes accelerated by microwave irradiation or catalyzed by environmentally benign catalysts like iodine. rsc.orgjst.go.jp

The ability to introduce a variety of substituents at different positions on the imidazo[1,2-a]pyrazine skeleton is crucial for its role as a building block. researchgate.net This has been demonstrated in the synthesis of libraries of imidazo- and tetrahydroimidazo[1,2-a] heterocycles through multi-component coupling reactions. acs.org The structural diversity achievable with this scaffold has made it a key intermediate in the development of new chemical entities (NCEs) with potential applications in medicinal chemistry and beyond. nih.gov The synthesis of a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structure has been achieved through a catalyst-free annulative functionalization, showcasing the intrinsic reactivity of the building blocks. elsevierpure.com

Development of this compound Based Chemical Probes

The amenability of the imidazo[1,2-a]pyrazine scaffold to chemical modification has led to its use in the development of specialized chemical probes for biological research. These probes are designed to interact with specific biological targets, allowing for the investigation of their function and localization.

A notable example is the development of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent and selective inhibitors of the BRD9 bromodomain. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in various diseases. The synthesized imidazo[1,5-a]pyrazin-8(7H)-one based inhibitor, compound 27, was identified as a chemical probe to explore the biology of the BRD9 bromodomain in both in vitro and in vivo settings. nih.gov

Furthermore, imidazopyrazinone-based probes have been designed for the detection of reactive oxygen species (ROS). Specifically, red-chemiluminescent probes have been synthesized for detecting superoxide (B77818) anions. nih.gov These probes consist of a 6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one moiety, which reacts with superoxide to generate energy, and a sulphorhodamine 101 moiety that acts as an energy acceptor to emit red light. nih.gov The high sensitivity and intense chemiluminescence of these probes make them superior tools for the measurement of superoxide anions in biological systems. nih.gov

The development of these probes highlights the utility of the this compound core in creating sophisticated tools for chemical biology.

Fluorescent this compound Derivatives for Biological Imaging and Sensors

Imidazo[1,2-a]pyrazine and its derivatives often exhibit interesting photophysical properties, including fluorescence, making them attractive candidates for the development of fluorescent probes for biological imaging and as sensors. nih.govresearchgate.net The fluorescence of these compounds can be tuned by introducing different substituents onto the heterocyclic core. researchgate.net

Studies on 3-hydroxymethyl imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives, which are structurally related to the target compound, have shown that the hydroxymethyl group can enhance fluorescence intensity. nih.gov These compounds emit light in both organic solvents and aqueous acidic and alkaline media, a desirable property for biological applications. nih.gov Specifically, 3-hydroxymethyl imidazo[1,2-a]pyridines fluoresce more intensely than their pyrimidine counterparts, emitting purple light, while the latter emit blue light at longer wavelengths. nih.gov

The nature of functional groups at the 2-position of the aryl ring in imidazo[1,2-a]pyrazine and pyridine (B92270) systems significantly influences their absorbance and fluorescence characteristics. researchgate.net This tunability allows for the design of fluorophores with specific spectral properties. For instance, imidazo[1,5-a]pyridine-based fluorophores have been investigated as potential membrane probes due to their compact shape and remarkable photophysical properties, including a large Stokes shift. nih.govnih.gov These probes have been shown to successfully intercalate into liposome (B1194612) bilayers, suggesting their utility in studying membrane dynamics. nih.govnih.gov

The inherent luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds, particularly coelenterazine (B1669285) and its analogues, is the basis of bioluminescence in many marine organisms and has been extensively studied. nih.gov This property is also harnessed in chemiluminescence-based assays. nih.gov

Role in Material Science Applications (e.g., Organic Light Emitting Devices, Nonlinear Optical Materials)

The unique electronic and photophysical properties of the imidazo[1,2-a]pyrazine scaffold and its isomers extend their utility into the realm of materials science. While direct applications of this compound in this area are still emerging, related structures have shown significant promise in devices such as organic light-emitting diodes (OLEDs) and in the field of nonlinear optics.

For example, imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores have been successfully employed as organic downconverter materials in hybrid white light-emitting diodes (LEDs). rsc.org These materials exhibit strong greenish-yellow emissions in the solid state, leading to LEDs with excellent luminous efficiency and a high color rendering index. rsc.org The development of such materials underscores the potential of the broader imidazopyridine/pyrazine (B50134) family in solid-state lighting applications.

Furthermore, the investigation of the nonlinear optical (NLO) properties of related heterocyclic systems, such as pyrazoline derivatives, has demonstrated their potential for applications in photonics and optoelectronics. researchgate.net The third-order NLO response of these materials can be tailored by chemical functionalization, making them promising candidates for advanced optical devices. researchgate.net The analysis of Imidazo[4,5-b]Pyridine derivatives has also shown an increase in fluorescence quantum efficiency and two-photon absorption cross-section due to substituent groups, indicating their potential for NLO applications. scispace.com

Potential as Corrosion Inhibitors

Recent research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives and related heterocyclic compounds as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. These compounds can adsorb onto the metal surface, forming a protective film that significantly reduces the corrosion rate.

Studies on imidazo[1,2-a]pyrimidine-Schiff base derivatives have demonstrated excellent inhibition efficiencies for mild steel in hydrochloric acid solution. nih.gov These inhibitors form a compact and hydrophobic protective layer on the steel surface. nih.gov The adsorption of these molecules on the metal surface is a spontaneous process and follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor and the steel. nih.gov

The mechanism of inhibition is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the molecular structure, which facilitate adsorption onto the metal surface. Both experimental and theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the relationship between the molecular structure of these inhibitors and their anti-corrosion performance.

The table below summarizes the inhibition efficiency of some imidazo[1,2-a]pyrimidine (B1208166) derivatives.

CompoundConcentration (M)Inhibition Efficiency (%)Temperature (K)
IPY 110⁻³94.22298
IPY 210⁻³96.10298
DPIP0.1 x 10⁻³90.5Not Specified
OPIP0.1 x 10⁻³91.9Not Specified

Table based on data from references nih.govnih.gov

Other Specialized Chemical Applications

Beyond the applications detailed above, the imidazo[1,2-a]pyrazine scaffold has been explored for other specialized chemical purposes. One such application is in the development of luciferase substrates. Substituted imidazo[1,2-a]pyrazine compounds, which are analogues of coelenterazine, are used in luciferase-based assays for the detection of luminescence. google.com These assays are widely used in biological and biomedical research for various applications, including gene expression studies and high-throughput screening.

The versatility of the imidazo[1,2-a]pyrazine core has also led to its use in the synthesis of compounds targeting a range of biological molecules. For example, derivatives have been synthesized and evaluated as inhibitors of IKK1 and IKK2 kinases, which are involved in inflammatory pathways. nih.gov Others have been investigated as selective negative modulators of AMPA receptors, which play a role in neurotransmission. nih.gov These studies, while often having a biomedical focus, contribute to the fundamental understanding of how this chemical scaffold interacts with complex biological macromolecules, providing valuable structure-activity relationship data for future chemical design.

Future Perspectives and Emerging Research Directions for Imidazo 1,2 a Pyrazin 5 1h One

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes to access the imidazo[1,2-a]pyrazin-5(1H)-one core and its derivatives is a paramount objective. Future research will likely focus on several key areas to improve upon existing methods. One promising avenue is the continued development of one-pot, multicomponent reactions. These strategies offer significant advantages by minimizing waste, reducing reaction times, and simplifying purification processes.

Furthermore, the exploration of green chemistry principles will be crucial. This includes the use of safer and more sustainable reagents and solvents. For instance, the replacement of hazardous traditional solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is an active area of investigation. Additionally, the development of catalytic systems, particularly those based on abundant and non-toxic metals, will be instrumental in enhancing the sustainability of synthetic protocols. The application of microwave-assisted synthesis and flow chemistry techniques also holds considerable promise for accelerating reaction rates and improving yields, thereby contributing to more efficient and scalable production of these compounds.

Advanced Computational Design of this compound with Tuned Properties

Computational chemistry and molecular modeling are poised to play an increasingly pivotal role in the rational design of novel this compound derivatives with finely tuned properties. Techniques such as quantitative structure-activity relationship (QSAR) studies will continue to be employed to correlate the structural features of these compounds with their biological activities. This allows for the in silico prediction of the potency and selectivity of new analogs before their synthesis, thereby streamlining the drug discovery process.

Advanced molecular docking simulations will be instrumental in visualizing and understanding the binding interactions between this compound derivatives and their biological targets at the atomic level. This insight is critical for designing next-generation compounds with enhanced affinity and specificity. Furthermore, the use of molecular dynamics (MD) simulations can provide a more dynamic picture of these interactions, accounting for the flexibility of both the ligand and the target protein. The integration of artificial intelligence and machine learning algorithms into these computational workflows is expected to further accelerate the discovery of new lead compounds with desired pharmacological profiles.

Mechanistic Elucidation of Lesser-Understood Biological Activities

While the biological activities of some this compound derivatives are well-documented, the precise mechanisms of action for many of their observed effects remain to be fully elucidated. Future research will need to employ a combination of biochemical, biophysical, and cell-based assays to unravel these complex mechanisms. For instance, identifying the direct molecular targets of these compounds is a key priority. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and thermal shift assays.

Understanding the downstream signaling pathways modulated by these compounds is another critical area of investigation. This will involve a range of molecular biology techniques, including Western blotting, qPCR, and RNA sequencing, to map the cellular responses to treatment with these agents. A deeper understanding of the mechanism of action is essential for optimizing the therapeutic potential of this compound derivatives and for identifying potential biomarkers for patient stratification.

Development of this compound as Probes for Unexplored Biological Targets

The unique structural features and biological activities of this compound make them attractive candidates for development as chemical probes to investigate the function of novel or understudied biological targets. By designing and synthesizing derivatives with appropriate modifications, such as the incorporation of a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a photoreactive group, these compounds can be used to label and identify their protein targets within a complex biological system.

These chemical probes can be invaluable tools for target validation and for exploring the biological roles of previously uncharacterized proteins. The development of highly selective and potent probes based on the this compound scaffold could open up new avenues for drug discovery by providing novel starting points for therapeutic intervention.

Integration of this compound into Hybrid Molecular Architectures

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful strategy in drug design to create multifunctional molecules with improved efficacy and reduced potential for drug resistance. The this compound core is an excellent candidate for incorporation into such hybrid molecular architectures.

By combining this scaffold with other known bioactive moieties, it is possible to generate novel compounds that can simultaneously interact with multiple biological targets. This approach can lead to synergistic therapeutic effects and a broader spectrum of activity. The design and synthesis of these hybrid molecules require careful consideration of the linker chemistry to ensure that the individual pharmacophores can adopt their optimal conformations for target binding.

Leveraging this compound in Advanced Functional Materials

Beyond their therapeutic applications, the unique photophysical and electronic properties of some this compound derivatives suggest their potential use in the development of advanced functional materials. For instance, compounds exhibiting strong fluorescence could be explored as organic light-emitting diode (OLED) materials or as fluorescent sensors for the detection of specific analytes.

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyrazin-5(1H)-one, and how do reaction conditions influence product purity?

The synthesis typically involves cyclocondensation or cyclization strategies. For example, fused imidazo-pyrazinone derivatives can be synthesized via acid-catalyzed reactions between substituted isatins, aminopyrazoles, and isocyanides in ethanol under reflux. Catalyst selection (e.g., Brønsted acids like p-TsOH or Lewis acids like CeCl₃·7H₂O) significantly impacts yield, with CeCl₃·7H₂O achieving up to 75% efficiency under optimized conditions . Purity is monitored via NMR, IR, and mass spectrometry, with solvent choice (e.g., ethanol) minimizing side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., DMSO-d₆ solvent for resolving tautomeric forms) .
  • FT-IR : Identifies carbonyl (C=O) and NH stretches (1650–1750 cm⁻¹ and 3200–3400 cm⁻¹, respectively) .
  • Mass spectrometry (GC/MSD) : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can catalyst screening and optimization improve the synthesis of this compound derivatives?

Systematic screening of catalysts (Brønsted vs. Lewis acids) is essential. For instance:

  • p-TsOH (Brønsted acid) yields 70% product but may require higher temperatures.
  • CeCl₃·7H₂O (Lewis acid) at 30 mol% achieves 75% yield with milder conditions . A table comparing catalysts (e.g., ZnCl₂: 32%, Sc(OTf)₃: 51%) helps identify cost-effective and scalable options .

Q. What computational methods validate the biological activity of this compound derivatives?

Molecular docking studies (e.g., using AutoDock Vina) assess binding affinity to target proteins like COVID-19 main protease (Mpro). Key parameters include:

  • Binding energy : Compounds with Cl or Br substituents show lower energies (e.g., −8.44 kcal/mol for bromo derivatives) .
  • Interaction analysis : Hydrogen bonds with ASN142/GLY143 and hydrophobic interactions with PHE140/GLU166 are critical for activity .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Resolves dynamic equilibria between tautomers .
  • X-ray crystallography : Provides definitive structural assignments (e.g., confirming hydrogen bonding networks) .
  • DFT calculations : Predict and compare experimental vs. theoretical spectra .

Q. What green chemistry approaches are applicable to this compound synthesis?

  • Solvent selection : Ethanol (renewable) replaces toxic solvents like DMF .
  • Catalyst recycling : CeCl₃·7H₂O can be reused for 3–4 cycles without significant loss in yield .
  • Microwave-assisted synthesis : Reduces reaction time and energy consumption (noted in related imidazo-pyrimidine syntheses) .

Methodological Notes

  • Experimental design : Use randomized block designs for catalyst screening to minimize bias .
  • Data reporting : Follow IUPAC guidelines for thermophysical and spectral data to ensure reproducibility .
  • Contradiction resolution : Cross-validate synthetic yields with computational models (e.g., docking scores vs. IC₅₀ values) .

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